molecular formula C12H6F3NS B14231969 1,3,7-Trifluoro-10H-phenothiazine CAS No. 823802-14-8

1,3,7-Trifluoro-10H-phenothiazine

Cat. No.: B14231969
CAS No.: 823802-14-8
M. Wt: 253.24 g/mol
InChI Key: RDZWWEMKUPXOSC-UHFFFAOYSA-N
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Description

1,3,7-Trifluoro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group at positions 1, 3, and 7 of the phenothiazine ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,7-Trifluoro-10H-phenothiazine can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes, followed by oxidation using 30% hydrogen peroxide in glacial acetic acid to yield the desired compound . Another method involves the acylation of phenothiazine with acyl chlorides in toluene, followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trifluoro-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,7-Trifluoro-10H-phenothiazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,3,7-Trifluoro-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phenothiazine derivatives.

Properties

CAS No.

823802-14-8

Molecular Formula

C12H6F3NS

Molecular Weight

253.24 g/mol

IUPAC Name

1,3,7-trifluoro-10H-phenothiazine

InChI

InChI=1S/C12H6F3NS/c13-6-1-2-9-10(4-6)17-11-5-7(14)3-8(15)12(11)16-9/h1-5,16H

InChI Key

RDZWWEMKUPXOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=CC(=CC(=C3N2)F)F

Origin of Product

United States

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